(6-Chloro-3-phenyl-4-pyridazinyl)oxy-octan-2-yloxymethanethione
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Overview
Description
Pyridate is a post-emergence herbicide primarily used to control annual broad-leaved weeds in various crops, including cereals, brassicas, alliums, fodder beet, lupins, and rape. It is known for its selective action, being absorbed mainly by the leaves of the target plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridate is synthesized through a multi-step process involving the reaction of 6-chloro-3-phenylpyridazine with octyl thiocarbonate. The reaction typically requires a solvent such as dichloromethane and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, pyridate is produced in large quantities using high-performance liquid chromatography (HPLC) for purification. The process involves dissolving pyridate in dichloromethane and separating it using a Shandon MOS Hypersil column with a methanol-water mixture (pH = 4) as the eluent .
Chemical Reactions Analysis
Types of Reactions: Pyridate undergoes various chemical reactions, including hydrolysis and oxidation. The hydrolysis of pyridate results in the formation of pyridafol, a significant metabolite .
Common Reagents and Conditions:
Hydrolysis: Typically involves alkaline conditions using reagents such as sodium hydroxide.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide under controlled conditions.
Major Products:
Hydrolysis: Pyridafol
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Scientific Research Applications
Pyridate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying herbicide action and degradation.
Biology: Investigated for its effects on plant physiology and weed control mechanisms.
Medicine: Research into its potential endocrine-disrupting effects and implications for human health.
Industry: Utilized in the development of new herbicidal formulations and agricultural practices
Mechanism of Action
Pyridate exerts its herbicidal effects by inhibiting photosynthesis at photosystem II. It binds to the D1 protein in the photosystem II complex, blocking electron transport and ultimately leading to the death of the target plant. This mode of action is similar to other photosystem II inhibitors but with unique selectivity for broad-leaved weeds .
Comparison with Similar Compounds
Pyridafol: A metabolite of pyridate with similar herbicidal properties.
Pyridaben: Another pyridazine derivative used as an acaricide.
Norflurazon: A pyridazinone herbicide with a different mode of action.
Uniqueness: Pyridate is unique in its selective action against broad-leaved weeds and its specific inhibition of photosystem II. Unlike other herbicides, pyridate is absorbed mainly through the leaves, making it particularly effective in post-emergence applications .
Properties
Molecular Formula |
C19H23ClN2O2S |
---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
(6-chloro-3-phenylpyridazin-4-yl)oxy-octan-2-yloxymethanethione |
InChI |
InChI=1S/C19H23ClN2O2S/c1-3-4-5-7-10-14(2)23-19(25)24-16-13-17(20)21-22-18(16)15-11-8-6-9-12-15/h6,8-9,11-14H,3-5,7,10H2,1-2H3 |
InChI Key |
NOWABVOKXAGLOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC(=S)OC1=CC(=NN=C1C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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